(S)-(+)-4'-2-Methylbutylphenol
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Overview
Description
(S)-(+)-4'-2-Methylbutylphenol is an organic compound with the molecular formula C₁₁H₁₆O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic benzene ring, with a 2-methylbutyl substituent at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(+)-4'-2-Methylbutylphenol can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation of phenol with 2-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-4'-2-Methylbutylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration typically uses nitric acid and sulfuric acid, while halogenation can be achieved with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, or halo derivatives of this compound
Scientific Research Applications
(S)-(+)-4'-2-Methylbutylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-4'-2-Methylbutylphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can donate hydrogen bonds, while the aromatic ring and alkyl chain provide hydrophobic interactions. These interactions can affect cell signaling pathways and gene expression, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Di-tert-butylphenol
- 4-sec-Butyl-2-(α-methylbenzyl)phenol
- 2-Butyl-4-methylphenol
Uniqueness
(S)-(+)-4'-2-Methylbutylphenol is unique due to its specific substituent pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications.
Properties
Molecular Formula |
C11H16O |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-(2-methylbutyl)phenol |
InChI |
InChI=1S/C11H16O/c1-3-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
WNLHHAAYHRAAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
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